2-DECALONE

Descripción

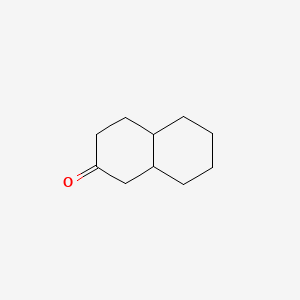

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJRKCQQHOWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(=O)CCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862701 | |

| Record name | 2-Decalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4832-17-1 | |

| Record name | 2-Decalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4832-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004832171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4832-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Decalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[4.4.0]decan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 2 Decalone and Its Derivatives

Stereoselective Synthesis of 2-Decalone Isomers

The stereoselective construction of the decalone system is paramount for accessing complex molecules with defined three-dimensional structures. Different synthetic strategies and reaction conditions can be employed to favor the formation of either the cis or trans isomer.

Control of Cis/Trans Isomer Formation in Hydrogenation Reactions

Catalytic hydrogenation of naphthalenone, the unsaturated precursor to this compound, is a widely used synthetic route. The stereochemical outcome of this reduction is significantly influenced by the choice of catalyst and the reaction parameters. Common catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO₂).

The stereochemistry of catalytic hydrogenation of Δ¹,⁹-2-octalones can be directed by the presence of an angular substituent at the 10-position. researchgate.net Acidic conditions during hydrogenation have been shown to favor the formation of the cis isomer as the predominant product. researchgate.net Conversely, dissolving metal reductions, such as those employing lithium in liquid ammonia (B1221849), typically favor the thermodynamically more stable trans-fused decalone isomers. nih.gov However, variations in the starting material, such as using 4-alkyl-Δ¹(⁹)-2-octalones derived from conjugate addition of organocuprate reagents, in conjunction with lithium/liquid ammonia reduction, can lead to a higher proportion of the cis-fused product (13-35%).

Emerging hydrogenation techniques, like hydrogen atom transfer (HAT) hydrogenation, offer an alternative approach to selectively access the trans-decalone framework, a configuration that can be challenging to obtain with high selectivity using traditional heterogeneous catalysis which often favors the cis isomer. acs.orgacs.org

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral this compound derivatives are valuable chiral building blocks in asymmetric synthesis. Their rigid bicyclic structure provides a defined scaffold that can effectively control the stereochemical outcome of subsequent chemical transformations, facilitating the synthesis of enantiomerically pure compounds.

Research has demonstrated the use of chiral cyclohexanones, obtained from precursors like R-(−)-carvone through functionalization, as starting materials for the synthesis of chiral decalones via the Robinson annulation sequence. researchgate.netresearchgate.net These chiral decalones serve as key intermediates in the total synthesis of enantiomerically pure natural products, such as clerodanes. researchgate.netresearchgate.net

Enantioselective Approaches to this compound Scaffolds

Enantioselective synthesis, the synthesis of a single enantiomer of a chiral compound, is critical for developing pharmaceuticals and natural products with specific biological activities. For this compound systems, enantioselective methods allow for the preparation of optically active compounds containing this core structure.

One notable enantioselective approach involves the Robinson annulation reaction catalyzed by chiral organic molecules. For example, the use of S-(−)-proline as a chiral catalyst in the Robinson annulation has been reported to yield this compound systems, such as (4aR)-1, with high enantiomeric excess (up to 99% ee). nih.gov

Another strategy for the enantioselective synthesis of cis-decalins involves an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction between 2-pyrones and silyl (B83357) cyclohexadienol ethers. This method provides access to a variety of cis-decalin derivatives featuring multiple contiguous stereogenic centers and functionalities with good yields and stereoselectivities. nih.gov

Specific Synthetic Routes (e.g., Robinson Annulation, Ketoester Cyclization)

Several specific named reactions and methodologies are employed for the construction of the this compound ring system.

The Robinson annulation is a powerful and widely applied method for the construction of six-membered rings and is frequently used in the synthesis of polycyclic structures, including decalones. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is a two-step process commencing with a Michael addition reaction, followed by an intramolecular aldol (B89426) condensation. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction typically involves the condensation of a nucleophilic donor (such as a β-keto ester, enamine, or β-diketone) with an α,β-unsaturated ketone acceptor, like methyl vinyl ketone. libretexts.orgorganic-chemistry.org This sequence results in the formation of a substituted 2-cyclohexenone, which, within the context of decalone synthesis, builds the characteristic bicyclic framework. libretexts.org

Ketoester cyclization represents another synthetic strategy for the formation of cyclic ketones. While detailed examples specifically focusing on the cyclization of ketoesters directly yielding this compound were not extensively highlighted in the search results, the principle of cyclizing keto-esters is a recognized method for constructing cyclic systems. researchgate.net The synthesis of 1-methyl-2-decalone (B1620208) has been noted to potentially occur via the cyclization of ketoesters, often facilitated by acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., NaOEt).

Functionalization and Derivatization Strategies

Following the synthesis of the this compound core, various strategies can be employed to introduce additional functional groups or modify the existing ketone moiety, leading to a diverse range of this compound derivatives with tailored properties.

Oxidative Transformations to Naphthalenone Derivatives and Carboxylic Acids

This compound can undergo oxidative transformations to yield different products depending on the oxidizing agent and reaction conditions employed.

Oxidation of the this compound structure can lead to the formation of naphthalenone derivatives. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are commonly used for this purpose.

Under more vigorous oxidative conditions, carbon-carbon bond cleavage can occur, resulting in the formation of carboxylic acids. libretexts.orglibretexts.org While ketones are generally less susceptible to oxidation compared to aldehydes, powerful oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orglibretexts.org For instance, the oxidation of cyclic ketones like cyclopentanone (B42830) with strong oxidants can yield dicarboxylic acids. libretexts.org Similarly, oxidative cleavage of an enol ether derived from cis-9-cyano-2-decalone using ozone followed by alkaline workup afforded trans-1-decalone (B1615060), while oxidation with a mixture of KMnO₄ and NaIO₄ yielded a dicarboxylic acid. oup.com Photocatalytic oxidation processes utilizing dioxygen in the presence of copper(II) and iron(III) chlorides have also been shown to produce ketones, including this compound. researchgate.net

Table 1: Selected Data on Stereoselectivity in this compound Synthesis

| Starting Material | Catalyst/Conditions | Major Isomer | Key Observation/Ratio | Reference |

| Naphthalenone | Pd/C or PtO₂, H₂, Heat, Pressure | Mixture | Common industrial method | |

| Δ¹(⁹)-2-octalones | Acidic conditions | cis | Predominant product | researchgate.net |

| Δ¹(⁹)-2-octalones | Li/NH₃(liq) | trans | Generally favored | |

| 4-alkyl-Δ¹(⁹)-2-octalones | Li/NH₃(liq) | cis | 13-35% cis isomer formed | |

| Intermediate ketone 45 | Heterogeneous catalysis | cis-decalone | High selectivity | acs.orgacs.org |

| Intermediate ketone 45 | HAT hydrogenation | trans-decalone | Thermodynamically favored | acs.orgacs.org |

Table 2: Selected Data on Enantioselective Approaches

| Starting Materials | Chiral Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Substituted cyclohexanone (B45756) + Methyl vinyl ketone | S-(−)-proline | (4aR)-1 (this compound system) | Up to 99% | nih.gov |

| Functionalized chiral cyclohexanones + Methyl vinyl ketone | Not specified | Highly functionalized chiral decalones | Used in enantiopure synthesis | researchgate.netresearchgate.net |

Reductive Transformations to Alcohols and Saturated Hydrocarbons

Reductive transformations of this compound can lead to the formation of corresponding decahydro-2-naphthols (decalols) and decahydronaphthalenes (decalins). The reduction of the ketone carbonyl group in this compound yields isomeric decalols. Further reduction of the decalols or direct reduction of this compound under more forcing conditions can lead to the fully saturated bicyclic system of decalin. Decalin itself is a bicyclic organic compound used as an industrial solvent and can be prepared by the hydrogenation of naphthalene (B1677914) in the presence of a catalyst. wikipedia.org Depending on the reaction conditions and catalyst used, hydrogenation of naphthalene can yield a mixture of cis- and trans-decalin. nih.gov For example, hydrogenation of naphthalene in glacial acetic acid with a platinum catalyst at 25 °C and 130 atm yields a mixture of 77% cis-decalin and 23% trans-decalin. nih.gov Hydrogenation of tetralin under similar conditions yields almost exclusively cis-decalin. nih.gov

Substitution Reactions and Regioselectivity, including Electrophilic Aromatic Substitution

Substitution reactions on the decalone framework can occur at various positions, with regioselectivity being a critical aspect. While this compound itself is a saturated system and does not undergo electrophilic aromatic substitution in the traditional sense, its enolate chemistry is central to many substitution and alkylation reactions. The regioselectivity of enolate formation from unsymmetrical decalones dictates the position of subsequent electrophilic attack. For instance, the alkylation of 1-decalone can be influenced by the choice of alkylating agent to enhance the proportion of cis-fused 9-methyl-1-decalone. mit.edu The stereochemical outcome of C-alkylation of cyclohexanone enolates, which is analogous to decalones, is controlled by factors including the innate preference for axial alkylation, steric interactions, and conformational factors. ubc.ca These factors collectively determine the energy of the transition states leading to different products. ubc.ca

Ring Contraction and Expansion Methodologies (e.g., Thallium Trinitrate Mediated Reactions)

Ring contraction and expansion methodologies offer routes to modify the decalone ring system. Thallium(III) nitrate (B79036) trihydrate (TTN) is a reagent known to mediate such transformations. TTN can mediate the ring contraction of cyclic ketones, leading to the formation of trans-fused 10-methyl-2-decalones. fishersci.ca, fishersci.pt This highlights the utility of thallium(III) nitrate in skeletal rearrangements of cyclic systems like decalones.

Alkylation Reactions for Substituted Decalones (e.g., 1-Methyl-2-decalone)

Alkylation reactions are fundamental for introducing substituents onto the decalone core, enabling the synthesis of substituted decalones such as 1-methyl-2-decalone. One common approach for synthesizing 1-methyl-2-decalone involves the alkylation of this compound. This process typically utilizes a strong base to deprotonate this compound, followed by the addition of a methylating agent like methyl iodide. Reaction conditions often involve an aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) and temperatures ranging from 0°C to room temperature. In the context of more complex decalone systems, such as trans-2-decalones with an alkyl group at the ring junction, attempted conversion into regiochemically defined enolates can face difficulties. ubc.ca In these cases, a developing syn-pentane interaction between the incoming electrophile and the alkyl substituent can promote equatorial alkylation, even through a higher energy twist-boat conformation, to avoid an even more energetic syn-pentane interaction associated with axial alkylation. ubc.ca

Optimization and Reproducibility in Academic Synthesis

Achieving optimal yields and ensuring reproducibility are paramount in academic synthesis. This involves systematic approaches to reaction development and rigorous experimental practices.

Parametric Studies and Statistical Design (e.g., Factorial Design, ANOVA)

Parametric studies and statistical design methodologies, such as factorial design and Analysis of Variance (ANOVA), are valuable tools for optimizing chemical reactions involving decalones. These methods allow for the systematic investigation of multiple reaction parameters (e.g., temperature, solvent, reagent concentration, reaction time) and their interactions to identify the conditions that maximize yield and control selectivity. By using statistical models, researchers can gain a deeper understanding of the reaction landscape and predict optimal conditions with a reduced number of experiments compared to traditional one-variable-at-a-time approaches. While specific examples for this compound were not detailed in the search results, the principles of statistical design are broadly applicable to optimizing synthetic procedures for complex molecules.

Standardization of Experimental Protocols and Characterization for Reproducibility

Standardization of experimental protocols and rigorous characterization of products are crucial for ensuring reproducibility in the synthesis of this compound and its derivatives. Detailed and unambiguous experimental procedures are essential for other researchers to replicate reported results. orgsyn.org This includes precise descriptions of reagent purity, solvent conditions, reaction temperatures, reaction times, work-up procedures, and purification methods. Furthermore, comprehensive characterization of the synthesized compounds using techniques such as NMR spectroscopy, mass spectrometry, infrared spectroscopy, and melting point analysis (for solids) provides essential data for verifying the identity and purity of the product. Journals like Organic Syntheses emphasize the importance of detailed procedures and independent checking to ensure reproducibility. orgsyn.org The lack of standardization in reporting protocols can hinder the ability to reproduce synthesis results and leverage data for automated analysis. nih.gov Efforts towards automation and standardized experimental data are seen as crucial steps towards more reliable and reproducible data in chemical research. mdpi.com, chinesechemsoc.org, researchgate.net

Strategies for Overcoming Synthetic Challenges in Complex Decalone Systems

The synthesis of complex decalone systems, particularly those bearing multiple substituents and stereogenic centers, presents significant challenges in organic chemistry. These challenges primarily revolve around achieving high levels of regioselectivity and stereoselectivity during the construction of the bicyclic decalin core and the introduction of functional groups. The decalin system, bicyclo[4.4.0]decane, can exist as cis- or trans-fused isomers, and the relative and absolute stereochemistry of substituents on these rings are crucial for the biological activity of many decalone-containing natural products and pharmaceuticals.

One of the primary challenges is the control of stereochemistry, especially when creating multiple contiguous stereogenic quaternary carbon atoms within the decalone framework nih.gov. While Nature efficiently incorporates multiple quaternary centers through enzymatic processes, their construction in total synthesis is a formidable task nih.gov. Strategies to address this include the use of asymmetric synthesis techniques, chiral catalysts, and selective reactions designed to favor the formation of a specific stereoisomer rijournals.comnumberanalytics.com. Substrate control, where existing stereochemistry in the molecule directs the outcome of a reaction, and auxiliary control, involving the temporary attachment of a chiral group to influence stereochemical outcome, are also key strategies youtube.com. Dynamic kinetic resolution can also be employed to obtain a single enantiomer mit.edu.

Regioselectivity is another critical aspect, particularly when dealing with unsymmetrical precursors or when introducing substituents onto the decalone rings. Achieving selective functionalization at desired positions often requires careful selection of reagents, reaction conditions, and protecting group strategies chemistry.coachrsc.org. For instance, regioselective Diels-Alder reactions of unsymmetrical benzoquinones have been explored as a route to substituted decalins researchgate.net.

Complex decalone systems are frequently found as core structures in natural products, and their total synthesis often highlights the strategies employed to overcome synthetic hurdles cri.or.thescholarship.orgcam.ac.ukrsc.org. For example, the synthesis of isoneoamphilectane, a rare isocyanoterpene with a decalone core, involved tackling a challenging cis-to-trans decalone epimerization escholarship.org. This was achieved through investigations into contrathermodynamic epimerization strategies, leading to the discovery of a cyclic sulfite-based pinacol-like rearrangement escholarship.org.

Intramolecular reactions, such as the intramolecular Diels-Alder (IMDA) reaction, are powerful strategies for the efficient construction of decalin systems, allowing for the simultaneous formation of the bicyclic structure and control over relative stereochemistry rsc.org. Combining IMDA with other reactions in a one-pot sequence can provide highly efficient routes to fused polycyclic compounds rsc.org. Cationic cyclization processes, initiated by activation of π-bonds or phenol (B47542) derivatives, have also been developed to rapidly access decalin systems with control over stereochemistry rsc.org.

Addressing synthetic challenges in complex decalone systems often involves a combination of these strategies, carefully orchestrated in a multi-step synthetic sequence. The choice of strategy is dictated by the specific structural features of the target molecule, including the position and relative configuration of substituents, the ring fusion (cis or trans), and the presence of other functional groups. Overcoming these challenges requires ingenious insights and the ability to exploit subtle differences in chemical reactivity cri.or.th.

While specific yield data for individual steps in complex decalone syntheses can vary widely depending on the specific transformation and substrate, the successful implementation of these strategies aims to maximize both yield and selectivity. For instance, studies on regioselective reactions in other systems have shown yields ranging from moderate to excellent, with high regioselectivity achieved through careful optimization of catalysts, additives, and solvents rsc.orgorganic-chemistry.orgorganic-chemistry.org. Similarly, stereoselective methods like asymmetric aminohydroxylation have demonstrated high regio- and stereoselectivity in the synthesis of related cyclic systems beilstein-journals.org.

The development of new methodologies, including the use of organocatalysis and advancements in synthetic biology, is also contributing to overcoming the structural complexities encountered in natural product synthesis, which often feature decalone cores numberanalytics.comglchemtec.ca.

Conformational Analysis and Stereochemical Research of 2 Decalone

Theoretical and Computational Approaches to Conformational Landscape

Computational chemistry plays a crucial role in exploring the conformational landscape of molecules like 2-decalone, especially when experimental methods may be challenging or provide limited information. Various theoretical methods, including molecular mechanics, quantum chemical calculations, and molecular dynamics simulations, are employed to predict stable conformers, their relative energies, and the barriers to interconversion. researchgate.netresearchgate.netuci.edu

Molecular Mechanics and Force Field Calculations for Minimum Energy Conformations

Molecular mechanics (MM) is a computational method that uses classical physics principles and empirical force fields to calculate the potential energy of a molecular system based on the positions of its atoms. fiveable.mewikipedia.org Force fields consist of parameters that describe the energy associated with bonded interactions (bond stretching, angle bending, torsional terms) and non-bonded interactions (van der Waals and electrostatic forces). fiveable.menih.gov By minimizing the potential energy, MM calculations can identify minimum energy conformations, which represent stable conformers. uci.edu For decalones, molecular mechanics has been used to predict minimum energy conformations, often as a preliminary step before more computationally expensive quantum mechanical calculations or in conjunction with experimental techniques like electron diffraction. acs.orgresearchgate.netrsc.org Studies on trans-2-decalone (B93970), for instance, have utilized molecular mechanics to investigate different conformational energy minima, including those with rings in chair or non-chair forms. acs.org

Quantum Chemical Calculations (e.g., ab initio, DFT) for Conformational Analysis

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), provide a more rigorous approach to conformational analysis by solving the electronic Schrödinger equation. researchgate.netuni-hannover.deresearchgate.netnih.gov These methods can provide more accurate relative energies of conformers and details about the electronic structure. Ab initio methods, like MP2, and DFT methods, such as B3LYP and M05-2X, have been applied to this compound to complement experimental rotational spectroscopy studies. researchgate.netresearchgate.net These calculations provide predictions for structural properties, rotational constants, and isomerization barriers, aiding in the assignment of experimentally observed conformers. researchgate.netresearchgate.net DFT calculations, in particular, are widely used for determining energy differences between conformers and understanding the factors influencing conformational preferences. researchgate.netresearchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms over time according to classical mechanics and a force field, MD can explore the conformational space of a molecule and sample different conformations accessible at a given temperature. frontiersin.orgescholarship.orgbiorxiv.org While computationally intensive, especially for large systems or for sampling rare events, MD simulations can provide insights into the flexibility and dynamics of molecules. frontiersin.orgnih.gov Although not as extensively reported for this compound specifically in the provided search results, MD simulations are a general tool for conformational sampling and could be applied to study the interconversion between different this compound conformers and the influence of environmental factors. frontiersin.orgbristol.ac.uk

Experimental Elucidation of Conformations

Experimental techniques provide direct evidence about the structures and populations of molecular conformers. For gas-phase molecules, spectroscopic and diffraction methods are particularly powerful. wikipedia.org

Rotational Spectroscopy and Fourier-Transform Microwave Techniques for Gas Phase Conformations

Rotational spectroscopy, particularly using Fourier-Transform Microwave (FT-MW) techniques, is a high-resolution method that can identify and characterize different conformers of a molecule in the gas phase. researchgate.netresearchgate.netnih.govkent.edunih.gov Molecules in a supersonic jet expansion are cooled to very low temperatures, simplifying the spectrum by populating only the lowest energy conformers. researchgate.netresearchgate.netnih.gov The rotational spectrum provides precise rotational constants, which are inversely related to the molecular moments of inertia and are highly sensitive to the molecular structure and conformation. kent.edu Studies on this compound using FT-MW spectroscopy have successfully identified and characterized both trans and cis conformers in the gas phase. researchgate.netresearchgate.netuni-hannover.denih.gov For cis-2-decalone (B72262), two distinct inverting conformers have been observed, while a single trans conformer was detected, consistent with the expected rigidity of the trans ring junction. researchgate.netnih.gov Rotational parameters and centrifugal distortion constants are determined from the spectra, and relative intensities can provide estimations of conformer populations. researchgate.netnih.gov

Gas Phase Electron Diffraction Studies for Molecular Structure Determination

Gas phase electron diffraction (GED) is another experimental technique used to determine the molecular structure of gaseous molecules. wikipedia.orghargittai.com By analyzing the diffraction pattern produced when a beam of electrons interacts with a gaseous sample, information about the internuclear distances and bond angles can be obtained. wikipedia.orgcaltech.edu GED studies have been performed on trans-2-decalone to determine its molecular structure in the gas phase. acs.orgacs.org These studies have confirmed that trans-2-decalone predominantly exists with both rings in chair conformations. acs.org GED provides average bond lengths and angles, offering valuable experimental data for validating and refining theoretical calculations. acs.org For example, early GED studies on trans-2-decalone determined average bond lengths for C-H, C=O, and C-C bonds, as well as average bond angles. acs.org Combined approaches utilizing GED, molecular mechanics, and ab initio calculations have been employed to study the conformational behavior of substituted decalones. rsc.orgacs.org

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules in the crystalline state. Studies utilizing X-ray crystallography on decalone systems and their derivatives have provided valuable insights into their preferred conformations and the arrangement of atoms in the solid state.

While direct X-ray crystal structure data specifically for unsubstituted cis- or trans-2-decalone is not extensively detailed in the search results, related decalone derivatives and bicyclic systems have been analyzed. For instance, the structure of a decalone obtained from the oxidation of guaiol (B78186) was established by single-crystal X-ray analysis, revealing a cis-fused ring system publish.csiro.auresearchgate.netresearchgate.net. This particular structure (3c) consisted of two identical, crystallographically independent molecules in the asymmetric unit publish.csiro.au. Another study determined the crystal structures of related bicyclic compounds, including one with a cis-fused decalin system, confirming that both six-membered rings adopt chair conformations iucr.org.

Electron diffraction studies on gaseous trans-2-decalone have shown that both rings exist in chair conformations in the gas phase researchgate.net. The average bond lengths and angles determined from this method provide a detailed picture of the molecular geometry in the absence of crystal packing forces researchgate.net.

Stereoelectronic Effects and Conformational Impact on Reactivity

The reactivity of this compound, particularly its stereoselectivity in various reactions, is significantly influenced by stereoelectronic effects and the conformational preferences of its cis and trans isomers. Stereoelectronic effects involve the influence of the spatial arrangement of electrons and nuclei on the energy of a molecule or transition state, impacting reaction pathways and rates.

Influence of Conformation on Nucleophilic Addition Stereoselectivity

Nucleophilic addition to the carbonyl group of cyclic ketones like this compound is a classic example where conformational analysis and stereoelectronic effects dictate the stereochemical outcome. The attack of a nucleophile on the carbonyl carbon can occur from two faces, leading to the formation of diastereomeric products (decalols). The preferred pathway is often influenced by steric hindrance and electronic factors in the transition state.

According to models like the Cram, Prelog, and Felkin-Ahn models, the preferred conformation for nucleophilic attack is typically the one of least energy, where the carbonyl group is positioned between substituents to minimize steric interactions egyankosh.ac.in. The attacking nucleophile tends to approach from the less hindered face egyankosh.ac.in.

In bicyclic systems like decalones, the fused ring structure imposes rigidity, limiting the number of accessible conformations compared to cyclohexanones. The stereoselectivity of nucleophilic addition to decalones has been studied, and the relative reactivities of cis/trans pairs of bicyclic ketones, including this compound, in nucleophilic addition reactions have been investigated researchgate.net. Studies on the nucleophilic addition of hydroxylamine (B1172632) to decalone isomers revealed a slight preference for the trans isomer, which is attributed to conformational factors related to the steroid/non-steroid conformation equilibrium in the cis isomers researchgate.net.

The Cieplak effect is another concept relevant to nucleophilic addition stereoselectivity, proposing that electron donation from neighboring bonds into the forming carbon-nucleophile sigma* orbital stabilizes the transition state wikipedia.org. While primarily discussed in the context of cyclohexanones and norbornones, these stereoelectronic principles are also applicable to understanding the facial selectivity observed in nucleophilic additions to decalone systems.

Thermodynamic and Kinetic Aspects of Cis-Trans Isomerization

This compound exists as cis and trans isomers, which are interconvertible through a process of cis-trans isomerization, also known as epimerization at the ring fusion carbons. The relative stability of these isomers is a key thermodynamic aspect, while the rate of interconversion is a kinetic consideration.

Trans-decalin (the saturated analog of decalone) is generally more stable than cis-decalin, primarily due to fewer unfavorable gauche interactions in the trans isomer willingdoncollege.ac.inlibretexts.orgyoutube.com. This stability difference extends to decalones. The trans isomer of decalin is reported to be more stable than the cis isomer by approximately 10.5 kJ/mol willingdoncollege.ac.in.

Equilibrium studies on the isomerization of this compound have been conducted to determine the thermodynamic parameters. When heated in the presence of palladium, 2-decalones undergo equilibration between the cis and trans forms researchgate.net. The thermodynamic parameters for the reaction trans- ⇄ cis-2-decalone have been determined. At 488 K in the liquid phase, the reaction shows a ΔH° of 2.51 ± 0.31 kJ/mol and a ΔS° of 0.6 ± 0.6 eu researchgate.net. The ΔG° at 488 K is reported as 2.22 ± 0.04 kcal/mol researchgate.net. These values indicate that the trans isomer is thermodynamically favored over the cis isomer, consistent with observations on related systems researchgate.net.

Kinetic studies examine the rate of this isomerization. The interconversion between cis and trans isomers can occur through various mechanisms, often catalyzed by acid or base, or under thermal or photochemical conditions mit.edumdpi.comlongdom.org. The rate constants for cis-to-trans and trans-to-cis isomerization provide information about the energy barrier for the interconversion nih.gov. Research has explored different strategies for achieving cis-to-trans decalone epimerization, including contrathermodynamic approaches, which are particularly challenging uci.eduescholarship.orgescholarship.org.

Mechanistic Investigations of 2 Decalone Reactions

Elucidation of Reaction Pathways and Intermediates

Reaction intermediates are generally defined as unstable, short-lived chemical species that are formed during the course of a reaction but are neither the initial reactants nor the final products. wikipedia.org These species play a crucial role in facilitating the conversion of reactants to products. In the context of cyclic ketones like decalone, intermediates such as enols, enolates, carbocations, and radicals are frequently implicated in various reaction mechanisms. Theoretical studies on intramolecular aldol (B89426) reactions leading to decalone products have indicated the involvement of enamine intermediates and half-chair transition states, which influence the stereochemical outcome, favoring the formation of cis-fused rings. researchgate.net Radical intermediates have also been observed in electrochemical reactions involving cyclic systems, including those related to decalones. acs.org

Superacid-Mediated Rearrangements and Superelectrophile Chemistry

Superacid media, characterized by acidity greater than that of 100% sulfuric acid, are powerful systems for generating and studying highly reactive cationic species, including superelectrophiles and carbocations. wikipedia.orgwiley.com 2-Decalone undergoes interesting rearrangements when subjected to superacidic conditions.

Studies using HF-SbF₅-CCl₄, a potent superacid system, have shown that this compound (primarily the trans isomer) undergoes isomerization reactions. beilstein-journals.orgresearchgate.net The proposed mechanism for this transformation involves initial protonation of the carbonyl group, followed by hydride abstraction to generate a superelectrophilic species, specifically a carbocation. beilstein-journals.orgresearchgate.net This carbocation is notably formed at the 6- or 7-position of the decalone ring, a regioselectivity attributed to the need to maximize the separation of positive charges within the superelectrophile. beilstein-journals.org

Further mechanistic details reveal that the initial secondary carbocation intermediate (a 2° carbocation) can isomerize to a more stable tertiary carbocation (a 3° carbocation). beilstein-journals.orgresearchgate.net This isomerization likely proceeds through a ring-fused, protonated cyclopropane (B1198618) intermediate. beilstein-journals.orgresearchgate.net Subsequent deprotonation and hydride abstraction steps lead to the final rearranged products. beilstein-journals.orgresearchgate.net Superelectrophilic rearrangements are often driven by repulsive interactions between the multiple positive charges, leading the ions to rearrange in a manner that increases the distance between these centers. researchgate.net

An example of product yields from the reaction of trans-2-decalone (B93970) in HF-SbF₅-CCl₄ at 0 °C is presented below:

| Reactant | Superacid System | Temperature | Product 1 (52) | Yield (%) | Product 2 (53) | Yield (%) |

| trans-2-Decalone | HF-SbF₅-CCl₄ | 0 °C | Product 52 | 25 | Product 53 | 12 |

Note: Products 52 and 53 refer to specific rearranged isomers as described in the source material. beilstein-journals.org

Electrochemical Reaction Mechanisms and Intermediates

Electrochemical methods provide alternative routes to initiate and control chemical reactions, often involving electron transfer processes and the generation of charged or radical intermediates. libretexts.orgstudymind.co.uk The electrochemical behavior of decalone systems has been investigated, particularly in the context of oxidation and cyclization reactions.

Electrochemical oxidation-decarboxylation of epimeric β-hydroxycarboxylic acids derived from trans-2-decalone has been shown to involve both radical and carbonium ion intermediates in the reaction pathways. researchgate.net Interestingly, no significant differences in product distribution were observed that could be attributed solely to the initial epimeric differences of the starting materials. researchgate.net

Electrochemical catalysis has been successfully employed in the stereoselective cyclization of precursors to form decalone derivatives. For instance, the cyclization of 2-(4-bromobutyl)-2-cyclohexen-1-one to 1-decalone has been mediated by electrochemical catalysis using nanocrystalline titanium dioxide cathodes modified with a cobalt complex. acs.org This method demonstrated catalytic efficiency and stereoselectivity. acs.org

Further studies utilizing vitamin B₁₂ catalysis in microemulsions under electrochemical conditions have also been reported for the synthesis of trans-1-decalone (B1615060). chemrxiv.orgnih.gov This approach achieved remarkable trans-stereoselectivity, contrasting with the lower selectivity observed in homogeneous reactions in organic solvents like DMF. chemrxiv.orgnih.gov While these examples primarily focus on the formation of 1-decalone, they highlight the utility of electrochemical methods in controlling the stereochemical outcome and the potential for generating specific intermediates in decalone-related systems. The mechanisms in electrochemical reactions involve electron transfer, leading to the formation of reactive intermediates such as radicals or ions, which then undergo further transformations. acs.orgstudymind.co.uk

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic and thermodynamic studies are essential for understanding the energy profiles and rate-determining steps of chemical reactions involving this compound, as well as the relative stabilities of reactants, intermediates, and products.

The equilibrium between the cis and trans isomers of this compound has been investigated to determine the thermodynamic parameters of isomerization. When heated in the presence of palladium, 2-decalones undergo equilibration between the cis and trans forms. researchgate.net

The thermodynamic parameters for the reaction trans- ⇌ cis-2-decalone (B72262) at 488 K have been reported as:

| Parameter | Value | Units |

| ΔG°₄₈₈ | 2.22 ± 0.04 | kcal/mol |

| ΔH°₄₈₈ | 2.51 ± 0.31 | kcal/mol |

| ΔS°₄₈₈ | 0.6 ± 0.6 | eu |

These values are in good agreement with theoretical calculations and experimental observations on related systems. researchgate.net

Kinetic Isotope Effects (KIE) for Rate-Determining Steps

Kinetic isotope effects (KIE) provide valuable evidence for the nature of the transition state and the involvement of specific bond breaking or forming events in the rate-determining step of a reaction. A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org

While specific KIE studies for this compound reactions were not extensively detailed in the search results, the application of deuterium (B1214612) isotope effects in elucidating reaction mechanisms of related cyclic ketones has been demonstrated. For example, deuterium isotope effects, combined with kinetic data, have strongly supported a mechanism for the chlorination of 2-chlorocyclopentanone (B1584037) and 2-chlorocyclohexanone (B41772) where the rate-determining step involves α-carbon deprotonation of the oxygen-protonated ketone, leading to an enol intermediate. researchgate.net This principle of using KIE to identify bond-breaking events in the transition state is broadly applicable to the study of this compound reactivity, particularly in reactions involving proton or hydride transfers at or near the carbonyl center or adjacent carbons.

Hammett Plots for Electronic Effects on Reaction Rates

Hammett plots are a linear free-energy relationship used to correlate the electronic effects of substituents on the reaction rates or equilibrium constants of a series of related reactions, typically involving substituted aromatic compounds. ic.ac.ukumn.educambridge.org The Hammett equation relates the logarithm of the rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). ic.ac.ukumn.edu The substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent, while the reaction constant (ρ) is sensitive to the reaction mechanism and the extent of charge development in the transition state. ic.ac.ukumn.edu

While direct Hammett plot data for this compound reactions were not prominently featured in the search results, the concept is relevant for understanding how electronic effects might influence the reactivity of substituted decalones. Computational studies aimed at predicting the reactivity of this compound in novel reaction systems can be cross-referenced with KIE studies or Hammett plots to assess the influence of electronic factors. Applying Hammett analysis to reactions of substituted 2-decalones could provide quantitative information about the electronic sensitivity of the reaction center and help in the elucidation of transition state structures.

Deuteration Studies for Transition State Conformation

Deuteration studies, involving the selective replacement of hydrogen atoms with deuterium, are powerful tools for gaining insights into reaction mechanisms, particularly the conformation of the transition state and the migratory aptitude of hydrogen versus deuterium. libretexts.org

In the context of decalone synthesis and reactions, deuteration studies have provided crucial information about transition state conformations. For example, deuteration studies were instrumental in understanding the conformation of the transition state during the oxidation of guaiol (B78186), which yielded a decalone product with a cis-fused ring system. researchgate.netresearchgate.netpublish.csiro.aupublish.csiro.au By examining the pattern of deuterium incorporation (or lack thereof) in the product under deuterated reaction conditions, researchers could infer details about the geometry and hydrogen transfer steps in the transition state. publish.csiro.au The failure to incorporate deuterium during the formation of a decalone from guaiol by oxidation in deuterium oxide, coupled with stereochemical analysis, supported specific configurations at certain carbon centers and provided insights into the cyclization step and the conformation of an intermediate anion. publish.csiro.au Deuterium isotope effects, as discussed earlier, also contribute to understanding transition states by revealing whether a C-H (or C-D) bond is broken in the rate-determining step and the extent of bond stretching in the transition state. libretexts.org

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules, including decalones sparkl.mestudymind.co.ukegyankosh.ac.in. By analyzing the magnetic environment of atomic nuclei, particularly ¹H and ¹³C, detailed information about the connectivity and spatial arrangement of atoms can be obtained studymind.co.uk.

¹H and ¹³C NMR Applications for Structural Confirmation

¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of signals are used to assign specific protons to different parts of the structure. For 2-decalone, the ¹H NMR spectrum reveals distinct signals for the protons on the decalin ring system, with their positions and couplings influenced by their chemical environment and the rigidity of the bicyclic structure.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments. The chemical shifts of the carbon atoms are particularly informative, with the carbonyl carbon (C=O) typically appearing in a characteristic downfield region (around 190-215 ppm) libretexts.org. The chemical shifts of the other ring carbons are influenced by their proximity to the carbonyl group and the stereochemistry of the ring fusion researchgate.net. ¹³C NMR spectra for both cis- and trans-2-decalone (B93970) are available and used for structural confirmation nih.govnih.govchemicalbook.com.

Advanced NMR Techniques for Carbon Identification

While basic ¹³C NMR provides the number of distinct carbon atoms and their chemical shifts, advanced techniques can offer further insights into the number of hydrogens attached to each carbon. Techniques such as SFORD (Specific Frequency Off-Resonance Decoupling) and gated decoupling experiments (like the off-resonance decoupled spectrum) were historically used to determine the multiplicity of each carbon signal (singlet for quaternary carbons, doublet for CH, triplet for CH₂, and quartet for CH₃) organicchemistrydata.orgsigmaaldrich.comwashington.edu. Although modern 2D NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are now more commonly used, the principle remains the same: to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons, aiding in the complete assignment of the ¹³C NMR spectrum hmdb.ca. These techniques are essential for confirming the structure by correlating carbon signals with their attached protons and determining the substitution pattern on the decalin ring system.

Application in Stereochemical Assignments

NMR spectroscopy is invaluable for determining the stereochemistry of the decalin ring fusion in this compound (cis or trans) and the configuration of substituents egyankosh.ac.inresearchgate.netumich.eduunimo.it. The relative orientation of protons and carbons in rigid cyclic systems like decalones significantly influences their coupling constants and chemical shifts. Analysis of ¹H-¹H coupling constants, particularly for protons at the ring junction and adjacent to the carbonyl group, can provide information about their dihedral angles, which differ significantly between the cis and trans isomers umich.edu. For instance, vicinal coupling constants (³J) are related to dihedral angles by the Karplus equation umich.edu.

Differences in ¹³C chemical shifts between cis and trans isomers are also characteristic and can be used for stereochemical assignment researchgate.net. These differences arise from γ-gauche effects and other steric interactions that are dependent on the relative orientation of atoms in the two isomers researchgate.net. By comparing the observed NMR data with reported values for known cis and trans decalones, the stereochemistry of a this compound sample can be confidently assigned.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound sparkl.mestudymind.co.uksavemyexams.com. This serves as a molecular fingerprint and aids in structural elucidation and confirmation avantiresearch.com.

For this compound (C₁₀H₁₆O), the molecular ion peak (M⁺) is expected at m/z 152, corresponding to its molecular weight nih.govnist.gov. Electron ionization (EI) MS (B15284909) is commonly used, where the molecule is bombarded with electrons, causing ionization and fragmentation researchgate.netlibretexts.org. The fragmentation pattern is characteristic of the compound's structure.

Ketones like this compound undergo characteristic fragmentation pathways under EI conditions, including alpha cleavage and McLafferty rearrangement libretexts.orgresearchgate.netlibretexts.org. Alpha cleavage involves the cleavage of a bond adjacent to the carbonyl group, leading to the formation of acylium ions and alkyl radicals libretexts.org. The McLafferty rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-gamma bond, resulting in a neutral olefin and a charged enol fragment libretexts.org. The specific fragments observed in the mass spectrum of this compound provide valuable information about the structure of the decalin system and the position of the carbonyl group acs.org. Differences in fragmentation patterns can also help distinguish between isomers researchgate.net. GC-MS, which couples gas chromatography with mass spectrometry, is a powerful technique for separating isomers before mass analysis, providing both retention time and mass spectral information for each component in a mixture nih.govnih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule sparkl.mestudymind.co.ukresearchgate.netsigmaaldrich.comcam.ac.uk.

IR spectroscopy is primarily used to identify the functional groups present in a molecule based on the vibrations of its bonds studymind.co.ukmasterorganicchemistry.com. The carbonyl group (C=O) in ketones gives rise to a strong absorption band in the infrared spectrum, typically in the region of 1630-1780 cm⁻¹ libretexts.orgmasterorganicchemistry.com. The exact position of this band is sensitive to the ring size and any strain in cyclic ketones libretexts.org. For this compound, the presence of a strong absorption in this region confirms the presence of the ketone functional group cdnsciencepub.com. Other characteristic bands in the IR spectrum correspond to C-H stretching and bending vibrations, as well as C-C stretching vibrations within the decalin ring system scholarsresearchlibrary.com.

UV-Vis spectroscopy involves the absorption of ultraviolet or visible light, which promotes electrons to higher energy levels libretexts.org. Carbonyl compounds exhibit n→π* and π→π* electronic transitions libretexts.org. The n→π* transition, involving the non-bonding electrons on the oxygen atom, is typically observed at longer wavelengths (lower energy) and is weaker in intensity. The π→π* transition, involving the electrons in the C=O double bond, occurs at shorter wavelengths (higher energy) and is more intense libretexts.org. While UV-Vis spectroscopy may not be as diagnostic as NMR or MS for the basic structure of this compound, it can be useful for detecting impurities with strong chromophores or for studying electronic interactions if the molecule is modified. Some sources indicate end absorption in the UV spectrum for related compounds cdnsciencepub.com.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating and analyzing mixtures of its cis and trans isomers sparkl.mestudymind.co.uksavemyexams.comavantiresearch.com.

Gas Chromatography (GC) is widely used for the analysis of volatile and semi-volatile organic compounds like this compound emissionsanalytics.com. In GC, the sample is vaporized and passed through a stationary phase by a carrier gas. Compounds are separated based on their boiling points and their interaction with the stationary phase. Different stationary phases can be used to optimize the separation of isomers emissionsanalytics.com. GC coupled with a detector (such as a Flame Ionization Detector, FID, or Mass Spectrometer, MS) can quantify the components in a mixture and determine the purity of a sample savemyexams.comresearchgate.net. The retention time of a compound under specific GC conditions is a characteristic property that can be compared to standards for identification savemyexams.com. GC has been applied to the analysis of methyl-substituted decalones nist.gov.

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique, particularly useful for compounds that are less volatile or thermally unstable emissionsanalytics.com. While GC is often preferred for decalones due to their volatility, HPLC can be used with various stationary phases (e.g., reversed-phase) and detectors (e.g., UV-Vis, Refractive Index) to separate and analyze this compound and its isomers savemyexams.com. The choice of chromatographic method depends on the specific analytical goal, such as preparative separation of isomers or analytical purity assessment. Chromatography is a key technique for separating isomers that may have very similar spectroscopic properties sparkl.meavantiresearch.comnih.gov.

Summary of Analytical Techniques for this compound

| Technique | Information Provided | Application to this compound |

| NMR Spectroscopy | Structure (connectivity, functional groups), Stereochemistry, Purity | Confirmation of decalin structure and ketone group, differentiation of cis/trans isomers, stereochemical assignment. studymind.co.ukegyankosh.ac.inresearchgate.netnih.govnih.govchemicalbook.comumich.eduunimo.itcam.ac.ukresearchgate.net |

| Mass Spectrometry (MS) | Molecular Weight, Elemental Composition (from high resolution MS), Fragmentation Pattern | Confirmation of molecular formula, structural fingerprinting, analysis of fragmentation pathways characteristic of ketones. studymind.co.uklibretexts.orgnih.govnih.govsavemyexams.comavantiresearch.comresearchgate.netlibretexts.orgacs.orgcdnsciencepub.comresearchgate.netnih.govupenn.eduiupac.org |

| Infrared (IR) Spectroscopy | Functional Groups | Identification of the carbonyl (C=O) functional group. studymind.co.uklibretexts.orgresearchgate.netmasterorganicchemistry.comcdnsciencepub.comscholarsresearchlibrary.comnist.gov |

| UV-Vis Spectroscopy | Electronic Transitions, Presence of Chromophores | Less specific for basic structure, potentially useful for detecting impurities or studying derivatives. egyankosh.ac.inlibretexts.orgcdnsciencepub.com |

| Chromatography (GC, HPLC) | Purity, Separation and Quantification of Components in a Mixture | Assessment of sample purity, separation and analysis of cis and trans isomers. sparkl.mestudymind.co.uksavemyexams.comavantiresearch.comsigmaaldrich.comemissionsanalytics.comresearchgate.netnist.govnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is particularly valuable for separating its isomers and enantiomers, especially when coupled with chiral stationary phases.

Research has demonstrated the application of HPLC in analyzing decalone derivatives and related bicyclic ketones. For instance, chiral HPLC has been successfully employed to separate enantiomers of related compounds, such as enediones structurally similar to decalones, using chiral stationary phase columns like Phenomenex Lux 3U Cellulose-4. In one study, a racemic mixture analyzed on such a column with n-hexane as the eluent showed distinct retention times for the enantiomers nih.gov.

HPLC has also been utilized in studies involving the reduction of bicyclic ketones, including cis- and trans-2-decalones, to monitor reaction progress and analyze products, although specific chromatographic conditions for this compound itself were not detailed in the available information uab.cat. Furthermore, HPLC has played a role in identifying decomposition products of other compounds, with one such product being characterized as an alpha,beta-unsaturated decalone researchgate.net.

The effectiveness of HPLC for decalone analysis hinges on selecting appropriate stationary phases and mobile phases to achieve adequate resolution of the isomers and any other components in the sample matrix. Chiral columns are essential when enantiomeric separation is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation and identification of volatile and semi-volatile organic compounds. It couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is frequently applied in the analysis of this compound in diverse samples, including environmental matrices and biological extracts.

GC-MS has been instrumental in identifying this compound in complex mixtures. For example, this compound and a methyldecalone isomer were tentatively identified in groundwater samples associated with weathered petroleum based on their characteristic mass spectra core.ac.uk. The mass spectrum of decalone showed a characteristic molecular ion at m/z 152 core.ac.uk.

GC-MS has also been used to monitor chemical and biochemical reactions involving this compound. In studies investigating the reduction of cis- or trans-2-decalones, GC-MS was used to determine the yield of each stereomer by observing the decrease in their respective peak areas uab.cat. Analysis of kidney extracts from rats administered decalin (decahydronaphthalene) utilized GC and GC/MS, identifying 2-decalones and monitoring characteristic ions, such as m/z 152 for the cis and trans isomers of this compound and m/z 156 for a deuterated internal standard oup.com.

Typical GC-MS setups for decalone analysis may involve fused silica (B1680970) capillary columns, such as a DB-1701 column with temperature programming oup.com, or an Alltech AT-5 ms column core.ac.uk. Electron impact (EI) ionization at 70 eV is a common mode for generating characteristic fragmentation patterns used for identification oup.comnih.gov. The use of selected ion monitoring (SIM) focusing on characteristic ions like m/z 152 can enhance sensitivity and selectivity for detecting this compound in complex matrices oup.com.

While this compound is a bicyclic ketone, it's important to distinguish it from 2-decanone, an acyclic methyl ketone, which has also been identified in natural products using GC-MS researchgate.net. Although both are ketones with ten carbon atoms, their structures, properties, and chromatographic behavior differ.

The application of GC-MS provides valuable information regarding the presence, relative abundance, and mass spectral characteristics of this compound and its isomers in various research contexts.

Biological Activity and Medicinal Chemistry Research

Biological Screening and Bioactivity Profiling of 2-Decalone Derivatives

Biological screening and bioactivity profiling are crucial steps in identifying potential therapeutic agents. For this compound derivatives, this involves evaluating their effects against various biological targets and processes.

Investigation of Antimicrobial Properties

Research has explored the potential of decalone derivatives as antimicrobial agents. While direct studies on this compound itself for antimicrobial properties were not prominently found in the search results, studies on related compounds and essential oils containing such structures provide context. For instance, undecan-2-one, a methyl ketone found in essential oils, has shown activity against yeast and molds, with lower activity against bacteria. researchgate.net Essential oils containing 2-undecanone (B123061) and 2-undecanol (B40161) have demonstrated antibacterial effects, particularly against Gram-positive bacteria. researchgate.net Chalcone (B49325) derivatives, which share some structural features with decalones (a cyclic system and a carbonyl group), have also been reported to exhibit antimicrobial properties against various bacterial and fungal species, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. mdpi.complos.org Specific chalcone derivatives showed inhibition activity on all tested microbial species in one study. mdpi.com Another study on tetrazolone derivatives containing a specific scaffold also reported good activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. researchgate.net These findings suggest that the core structure present in decalones and related cyclic ketones might contribute to antimicrobial potential in their derivatives.

Evaluation of Anticancer Properties

The anticancer properties of various cyclic ketone derivatives, including those structurally related to decalones, have been investigated. While direct studies on this compound derivatives' anticancer activity were not extensively detailed in the provided results, research on other compound classes with structural similarities or found in natural sources alongside decalones offers insights. For example, essential oils containing this compound have been mentioned in the context of exhibiting significant anticancer properties, either alone or in combination with other compounds. scispace.com Studies on diterpene derivatives, some of which possess cyclic structures and have been investigated for anticancer potential, highlight the approach of modifying natural products through semisynthesis to enhance bioactivity. mdpi.com Chalcone derivatives have also been widely reported to possess anticancer properties. mdpi.com Furthermore, novel sulphamethoxazole derivatives have demonstrated convincing anticancer effects against various cancer cell lines, such as human prostate carcinoma PPC-1 and human kidney carcinoma CaKi-1. plos.org Research on 2-chloro- and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds also indicated significant cytotoxic activity against certain cancer cell lines. uran.ua These studies collectively suggest that cyclic and polycyclic structures with ketone functionalities, similar to the decalone core, are present in compounds being explored for anticancer applications, indicating a potential area of research for this compound derivatives.

Assessment of Anti-inflammatory Properties

Anti-inflammatory properties have also been a subject of research for various organic compounds, including those with cyclic structures. While direct studies specifically on this compound derivatives for anti-inflammatory activity were not prominently featured in the search results, related research provides a framework for such investigations. Chalcone derivatives, known for their diverse biological activities, have been reported to possess anti-inflammatory properties. mdpi.commdpi.com Studies on carvone (B1668592) derivatives, which are monoterpene ketones with a cyclic structure, have shown anti-inflammatory properties by decreasing nitric oxide production and iNOS expression in murine macrophages. mdpi.com Some novel thiazolo[4,5-b]pyridin-2-ones have also been synthesized and evaluated for their anti-inflammatory action, showing potency comparable to or greater than ibuprofen (B1674241) in an in vivo model. pensoft.net These findings suggest that cyclic ketone structures can be part of compounds exhibiting anti-inflammatory effects, pointing to the relevance of exploring this activity in this compound derivatives.

Methodologies for Dose-Response Assays and Statistical Rigor in Bioactivity Assessment

Rigorous methodologies are essential for assessing the bioactivity of compounds like this compound derivatives. Dose-response assays are fundamental to determining the potency and efficacy of a substance. These assays aim to understand how the effects of a substance change with different doses. biobide.com Key steps for rigorous bioactivity assessment include determining IC₅₀/EC₅₀ values using standardized cell lines and including appropriate control groups, such as positive and vehicle controls, to isolate compound-specific effects. Statistical rigor is applied using methods like ANOVA or non-parametric tests, ensuring a sufficient number of replicates (e.g., n ≥ 3).

Dose-response curves are central to risk assessment, helping to identify critical endpoints and how their severity fluctuates with dose. biobide.com Statistical approaches like the No-Observed-Adverse-Effect-Level (NOAEL) and Benchmark Dose (BMD) are commonly used to determine a Reference Point (RP). biobide.com The BMD method is generally considered more sensitive and precise as it utilizes the entire dose-response curve and all available data points, allowing for more robust extrapolation based on a mathematical model. biobide.com However, this method can be complex and requires careful model and benchmark response level selection. biobide.com

In high-throughput screening, dose-response data is used to quantify cytotoxicity after compound treatments at various doses compared to controls. elifesciences.org The relationship between dose and response is often described using a sigmoidal function. elifesciences.org More flexible, non-parametric models like Gaussian Processes can also be used to fit a wider variety of dose-response curves, which may reveal biological signals of off-target effects. elifesciences.org Integrating uncertainties from dose-response curves into statistical testing is also an important aspect of rigorous assessment. elifesciences.org Guidance for statistical design and analysis of toxicological dose-response experiments emphasizes the importance of considering both measured concentrations and underlying parametric models. nih.gov

Molecular Mechanisms of Action and Target Identification

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. This involves identifying the specific biological targets with which these compounds interact.

Studies on Enzyme Interaction and Modulation of Metabolic Pathways (e.g., Fatty Acid Biosynthesis)

Research into the molecular mechanisms of cyclic ketones and related structures has included investigations into their interactions with enzymes and their effects on metabolic pathways. Fatty acid biosynthesis is a fundamental metabolic process in both eukaryotes and prokaryotes and is an established therapeutic target, particularly in Gram-negative bacteria. researchgate.net Enzymes like FabA and FabZ play key roles in fatty acid biosynthesis, catalyzing the dehydration of hydroxyacyl fatty acids. researchgate.net FabA also performs a secondary isomerization reaction crucial for the synthesis of unsaturated fatty acids in E. coli. researchgate.net Studies on the molecular basis of these enzymes' functions are ongoing. researchgate.net

Receptor Binding Studies and Molecular Target Identification

The mechanism of action of this compound is understood to involve interactions with specific molecular targets within biological systems. These targets can include enzymes and receptors, potentially modulating cellular processes through this compound itself or its structural analogs. The precise pathways and molecular targets are subjects of ongoing investigation.

While direct, detailed receptor binding studies specifically focused on this compound were not extensively detailed in the search results, the broader context of medicinal chemistry research indicates that understanding receptor interactions is crucial for identifying molecular targets and elucidating biological effects. mdpi.comnih.govnih.gov

Investigation of Substrate Specificity for Polyketide Modifying Enzymes

This compound has been demonstrated to interact with specific enzymes and can function as a substrate for various polyketide synthases (PKSs) and fatty acid synthases (FASs), enzymes critical in lipid metabolism and the biosynthesis of diverse natural products.

Studies investigating the substrate specificity of enzymes like the actinorhodin (B73869) type II polyketide ketoreductase (actKR) have utilized this compound as a substrate analogue. nih.govnih.govresearchgate.net This research aims to understand the enzyme's catalytic mechanism, including substrate binding and product release. nih.gov Comparisons have been made between the activity of actKR with this compound and other substrate analogues like trans-1-decalone (B1615060) and alpha-tetralone. nih.gov

Kinetic assays using this compound and trans-1-decalone as substrates for actKR have provided insights into catalytic efficiency and substrate specificity. nih.govnih.gov For instance, steady-state kinetic parameters were determined by monitoring the conversion of NADPH to NADP+. nih.gov While trans-1-decalone was found to be a more effective substrate for actKR than 1-tetralone, the catalytic efficiency and substrate specificity for in vitro substrates can differ between type I and type II polyketide ketoreductases despite sequence homology. nih.gov this compound mimics the first two rings in certain polyketide intermediates, with its carbonyl group corresponding to a specific ketone position targeted for reduction by the enzyme. nih.gov

Data from kinetic assays using this compound and trans-1-decalone as substrates for actKR:

| Substrate | Km (mM) | kcat/Km (s-1 mM-1) |

| trans-1-decalone | 0.79 | 3.23 |

| This compound | Data not explicitly provided for direct comparison in source nih.gov | Data not explicitly provided for direct comparison in source nih.gov |

Note: While Kmfor trans-1-decalone is given as 0.79 mM and kcat/Kmas 3.23 s-1mM-1for actKR in source nih.gov, the corresponding values for this compound with actKR are mentioned as being smaller for kcat/Kmwithout specific numerical data provided for direct tabulation alongside trans-1-decalone in the same context.

The use of this compound as a polyketide surrogate has also been explored to probe substrate binding in enzymes. escholarship.org

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Derivatives of this compound are investigated for potential biological activities, including antimicrobial and anticancer properties. This research implicitly involves Structure-Activity Relationship (SAR) studies to understand how modifications to the this compound core or its substituents influence biological effects. escholarship.orgjst.go.jpmdpi.comjpionline.orgeurekaselect.com

SAR studies are fundamental in medicinal chemistry for identifying the key structural features (pharmacophores) responsible for the biological activity of compounds and for optimizing their properties. mdpi.comeurekaselect.comopenaccessjournals.com While specific detailed SAR data tables for this compound derivatives were not found in the provided search results, the investigation of its derivatives for various biological activities confirms the relevance of SAR in this area of research.

This compound as a Scaffold in Drug Discovery

This compound holds potential as a scaffold in drug discovery, serving as a versatile building block for the synthesis of more complex organic molecules with potential therapeutic properties. ontosight.ai Its bicyclic structure provides a rigid framework that can be elaborated upon to generate diverse chemical structures. ontosight.ai

Research is ongoing to explore the potential of this compound as a precursor or intermediate in the synthesis of pharmaceutical compounds. ontosight.ai It can be utilized as an intermediate in the synthesis of various organic compounds, including complex molecules with potential therapeutic applications. ontosight.ai As a cyclic ketone, this compound can undergo typical chemical reactions, such as nucleophilic addition and reduction, which are useful in synthetic routes towards more complex structures. ontosight.ai The concept of drug precursors in a broader sense includes substances with legitimate uses in the manufacture of various products, including medicinal products. wikipedia.orgravimiamet.eeincb.org

The structural complexity and diversity found in natural products often serve as inspiration for the design and synthesis of compound libraries for drug discovery. nih.govrsc.orglifechemicals.comresearchgate.net this compound, with its bicyclic core, can be employed as a building block for the synthesis of natural product-inspired compound libraries. ontosight.ai

One example involves the use of a cis-fused decalone as a starting material for the synthesis of a cholic acid-inspired compound collection. acs.org This demonstrates how decalone scaffolds can be utilized in strategies like pseudo-natural product synthesis to generate structurally diverse compound libraries relevant to biologically active chemical space. researchgate.netacs.org Diversity-oriented synthesis approaches, inspired by natural products, aim to create skeletally diverse compound libraries to explore new biological functions. nih.govrsc.org

Applications in Advanced Organic Synthesis and Materials Science Research

2-Decalone as a Model Compound in Fundamental Organic Reactions

This compound is frequently employed as a model compound to study fundamental organic reactions due to its well-defined stereochemistry and conformational properties. Its decalin framework, consisting of two fused cyclohexane (B81311) rings, exists in cis and trans isomeric forms, each exhibiting distinct reactivity profiles. Studying reactions with this compound allows chemists to understand how the rigidity and stereochemistry of a bicyclic system influence reaction outcomes, such as regioselectivity and stereoselectivity. These studies are crucial for developing and refining synthetic methodologies applicable to more complex molecules. The trans isomer of this compound, trans-2-Decalone (B93970), is a synthetic organic compound belonging to the decalone family of cyclic ketones. ontosight.ainih.gov

Role in Complex Natural Product Total Synthesis

The decalin core is a prevalent structural motif found in a vast array of natural products, many of which possess significant biological activities. nih.govrsc.orgrsc.orgnih.gov this compound and its derivatives serve as key intermediates in the total synthesis of these complex molecules.